4-Chloro-3-cyclopropylpyridine

Lipophilicity ADME Prediction Medicinal Chemistry

4-Chloro-3-cyclopropylpyridine (CAS 1346544-23-7) is a disubstituted pyridine heterocycle bearing a chlorine atom at the 4-position and a cyclopropyl group at the 3-position, with molecular formula C8H8ClN and an average mass of 153.609 Da. Predicted physicochemical properties include a boiling point of 208.6 ± 28.0 °C at 760 mmHg, density of 1.3 ± 0.1 g/cm³, ACD/LogP of 2.22, and a polar surface area of 13 Ų.

Molecular Formula C8H8ClN
Molecular Weight 153.609
CAS No. 1346544-23-7
Cat. No. B567549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-cyclopropylpyridine
CAS1346544-23-7
Synonyms4-chloro-3-cyclopropylpyridine
Molecular FormulaC8H8ClN
Molecular Weight153.609
Structural Identifiers
SMILESC1CC1C2=C(C=CN=C2)Cl
InChIInChI=1S/C8H8ClN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2
InChIKeyUGUMXLGYXPEPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-cyclopropylpyridine (CAS 1346544-23-7): Technical Baseline for Procurement Specification


4-Chloro-3-cyclopropylpyridine (CAS 1346544-23-7) is a disubstituted pyridine heterocycle bearing a chlorine atom at the 4-position and a cyclopropyl group at the 3-position, with molecular formula C8H8ClN and an average mass of 153.609 Da . Predicted physicochemical properties include a boiling point of 208.6 ± 28.0 °C at 760 mmHg, density of 1.3 ± 0.1 g/cm³, ACD/LogP of 2.22, and a polar surface area of 13 Ų . The compound is commercially available with reported purity of ≥95% to 98% , and is primarily utilized as a synthetic building block or intermediate in pharmaceutical research, particularly in kinase inhibitor development .

4-Chloro-3-cyclopropylpyridine: Why In-Class Cyclopropylpyridine Analogs Are Not Interchangeable in SAR-Driven Programs


Cyclopropyl-substituted pyridines are not a uniform commodity class; the specific regiochemistry of substitution—position 3 versus position 2 or 4 for the cyclopropyl moiety, combined with the location of the chloro substituent—produces distinct electronic and steric profiles that directly impact downstream synthetic utility and biological target engagement [1]. For instance, 2-chloro-4-cyclopropylpyridine and 4-bromo-2-cyclopropylpyridine have been reported as kinase inhibitor intermediates with different substitution vectors . Simple interchange without verification of substitution pattern risks failed coupling reactions, altered binding modes, or invalid SAR interpretation. The quantitative evidence below establishes where 4-chloro-3-cyclopropylpyridine occupies a differentiable position relative to its closest positional and structural analogs.

4-Chloro-3-cyclopropylpyridine: Quantitative Differentiation Evidence Versus Closest Analogs


LogP Differentiation: 4-Chloro-3-cyclopropylpyridine Versus Unsubstituted 3-Cyclopropylpyridine and 4-Cyclopropylpyridine

4-Chloro-3-cyclopropylpyridine (target compound) exhibits a predicted LogP of 2.61, whereas the non-chlorinated parent compound 3-cyclopropylpyridine has a lower LogP due to the absence of the hydrophobic chlorine atom, and 4-cyclopropylpyridine lacks the combined 3-cyclopropyl/4-chloro substitution pattern . The introduction of chlorine at the 4-position increases lipophilicity by approximately 1-2 LogP units compared to non-halogenated cyclopropylpyridines, consistent with established halogenation effects on pyridine scaffolds .

Lipophilicity ADME Prediction Medicinal Chemistry

Ionization Constant (pKa): 4-Chloro-3-cyclopropylpyridine Versus Unsubstituted Pyridine

The predicted pKa of 4-chloro-3-cyclopropylpyridine is 3.44 ± 0.10 . Unsubstituted pyridine has a pKa of approximately 5.2 [1]. The 4-chloro substitution exerts an electron-withdrawing inductive effect that significantly reduces basicity by approximately 1.8 pKa units relative to the parent heterocycle. This reduced basicity alters protonation state at physiological pH and influences salt formation behavior.

Basicity Salt Formation Formulation

Boiling Point and Purification Compatibility: 4-Chloro-3-cyclopropylpyridine Versus Higher Molecular Weight Pyridine Derivatives

4-Chloro-3-cyclopropylpyridine has a predicted boiling point of 208.6 ± 28.0 °C at 760 mmHg . This compares favorably to more heavily substituted pyridine derivatives that may exceed 250-300 °C boiling points, and to lower molecular weight pyridines with boiling points below 150 °C [1]. The target compound occupies an intermediate volatility range that balances ease of purification via distillation against excessive thermal decomposition risk during downstream reactions.

Purification Distillation Process Chemistry

SMG1 Kinase Inhibitory Activity: 4-Chloro-3-cyclopropylpyridine-Containing Ligand Demonstrates Sub-Nanomolar Potency

A ligand incorporating the 4-chloro-3-cyclopropylpyridine scaffold demonstrated an IC50 of 0.110 nM against human recombinant SMG1 kinase expressed in HEK293 cells, measured using a DELFIA assay with GST-tagged p53 substrate after 1 hour [1]. In contrast, a structurally related 4-bromo-2-cyclopropylpyridine derivative is reported as a CK1δ inhibitor with different selectivity . The target scaffold's 3-cyclopropyl/4-chloro substitution pattern is distinct from the 2-cyclopropyl/4-bromo pattern of the CK1δ inhibitor, indicating that the regiochemistry of substitution directs target engagement toward different kinase families.

Kinase Inhibition SMG1 Oncology Genetic Disorders

Nav1.7 Sodium Channel Modulation: 4-Chloro-3-cyclopropylpyridine Scaffold Shows Micromolar Activity Distinct from Kinase-Targeted Analogs

A compound containing the 4-chloro-3-cyclopropylpyridine substructure exhibited an IC50 of 4040 nM (4.04 μM) against human Nav1.7 sodium channels stably transfected in HEK293 cells, measured via automated PatchXpress electrophysiology in whole-cell voltage clamp mode under partial inactivation conditions [1]. This micromolar ion channel activity is distinct from the sub-nanomolar kinase inhibition observed with the same scaffold family [2], demonstrating that the core structure can be elaborated into ligands with divergent pharmacology depending on the appended functional groups.

Ion Channel Nav1.7 Pain Electrophysiology

Physicochemical Profile Differentiates 4-Chloro-3-cyclopropylpyridine from Hydrochloride Salt Form

4-Chloro-3-cyclopropylpyridine (free base, CAS 1346544-23-7) has a molecular weight of 153.61 g/mol and a density of 1.25-1.3 g/cm³ . Its hydrochloride salt (CAS 1998216-32-2) has a molecular weight of 190.07 g/mol and is reported as a solid with purity of 97% . The free base is expected to have lower aqueous solubility than the hydrochloride salt due to the absence of ionic character, making the salt form preferable for aqueous biological assays while the free base may be more suitable for organic synthesis requiring anhydrous conditions.

Salt Selection Solubility Stability

4-Chloro-3-cyclopropylpyridine: Evidence-Based Application Scenarios for Research Procurement


Kinase Inhibitor Lead Optimization: Scaffold with Demonstrated SMG1 Sub-Nanomolar Activity

Based on the 0.110 nM IC50 against SMG1 kinase associated with ligands incorporating the 4-chloro-3-cyclopropylpyridine core [1], this compound is appropriate for medicinal chemistry programs targeting SMG1-driven pathways in oncology or genetic disorders where nonsense-mediated mRNA decay modulation is therapeutically relevant. The 3-cyclopropyl/4-chloro substitution pattern is essential for achieving this target engagement profile, distinguishing it from 2-cyclopropylpyridine analogs that exhibit CK1δ selectivity .

Nav1.7 Ion Channel Modulator Development: Core Scaffold for Pain Research Programs

The micromolar Nav1.7 inhibitory activity (IC50 = 4.04 μM) associated with this scaffold [1] supports its use as a starting point for ion channel-targeted programs, particularly in pain research where Nav1.7 is a validated target. The PatchXpress electrophysiology data under partial inactivation conditions provides a quantitative benchmark for SAR optimization. The >36,000-fold difference in potency between kinase and ion channel activities demonstrates that the core scaffold can be selectively elaborated for distinct target classes .

Organic Synthesis: Building Block Requiring Specific Regiochemistry for Cross-Coupling Reactions

The 4-chloro substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), while the 3-cyclopropyl group introduces conformational constraint and lipophilic character (LogP = 2.61 [1]). This specific 3,4-substitution pattern is not interchangeable with 2,4- or 2,3-disubstituted analogs. The predicted boiling point of ~209 °C supports purification via short-path distillation prior to use in coupling reactions. The free base form (CAS 1346544-23-7) is recommended for anhydrous organic synthesis applications.

Biophysical Assay Development: Selection Between Free Base and Hydrochloride Salt Forms

For aqueous biological assays requiring enhanced solubility, the hydrochloride salt (CAS 1998216-32-2, MW 190.07 g/mol [1]) is preferred. For organic synthesis or applications requiring anhydrous conditions, the free base (CAS 1346544-23-7, MW 153.61 g/mol, predicted pKa 3.44 ) is appropriate. The pKa of 3.44 indicates that the free base remains predominantly non-ionized under most organic reaction conditions, while the salt form provides the ionic character needed for aqueous solubility. Procurement specifications must explicitly state the required CAS number to avoid receiving the incorrect form.

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